molecular formula C22H22BrN3O2 B2476798 N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1251566-41-2

N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2476798
CAS No.: 1251566-41-2
M. Wt: 440.341
InChI Key: IJAPOFJHOFGSDG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a piperidine-1-carbonyl group attached to a quinoline core. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound interacts with its targets and induces changes that lead to these effects.

Biochemical Pathways

The wide range of biological activities exhibited by indole derivatives suggests that they likely affect multiple pathways . The downstream effects of these pathways would depend on the specific activity (e.g., antiviral, anticancer, etc.) exhibited by the compound.

Pharmacokinetics

It is known that the piperazine ring, a common structural motif found in pharmaceuticals, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Given the wide range of biological activities exhibited by indole derivatives, it can be inferred that the compound likely has diverse molecular and cellular effects .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the reaction conditions and the presence of certain functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative of the quinoline core in the presence of a palladium catalyst.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

    Piperidine-1-carbonyl Group Addition: The piperidine-1-carbonyl group can be introduced via an acylation reaction using piperidine and an appropriate acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
  • N-(4-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine

Uniqueness

N-(4-bromophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which can result in distinct chemical and biological properties compared to similar compounds. The presence of the methoxy group at the 8-position and the piperidine-1-carbonyl group at the 2-position can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[4-(4-bromoanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O2/c1-28-20-7-5-6-17-18(24-16-10-8-15(23)9-11-16)14-19(25-21(17)20)22(27)26-12-3-2-4-13-26/h5-11,14H,2-4,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAPOFJHOFGSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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